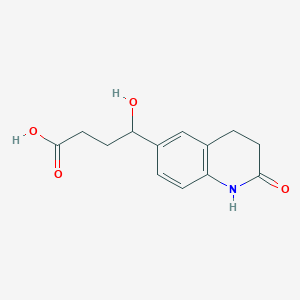
4-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinazolinone ring, the introduction of the ethylphenylamino group, and the formation of the amide .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The presence of different functional groups would result in characteristic peaks in IR, NMR, and mass spectra .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis, and the aromatic ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Activities
- A study explored the synthesis of novel 1,2,4-Triazole derivatives, including quinazoline compounds similar to the one , and their antimicrobial activities. These compounds showed good to moderate activity against various microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).
Antimicrobial Activity of Quinazolinone Derivatives
- Research on quinazolinone derivatives, which are structurally related to the compound , revealed their significant antimicrobial activity. This suggests the potential utility of such compounds in fighting bacterial and fungal infections (Habib, Hassan, & El‐Mekabaty, 2013).
Biological Potentials and Molecular Docking
- A study conducted on new quinazoline and quinazoline-4-one derivatives demonstrated their antioxidant, antiulcer, and anti-inflammatory activities. Molecular docking suggested these compounds’ potential as COX-2 inhibitors, indicating their possible therapeutic applications (Borik & Hussein, 2021).
Diuretic and Antihypertensive Agents
- Quinazoline derivatives were synthesized and evaluated for their diuretic and antihypertensive activities. Certain compounds in this class demonstrated significant effectiveness, underscoring their potential in treating hypertension and related disorders (Rahman et al., 2014).
Antimitotic Agents
- The synthesis of certain quinazoline derivatives and their metabolites has shown activity in biological systems, particularly in antimitotic applications. This indicates their potential use in cancer therapy or related research (Temple & Rener, 1992).
Antioxidant and Anticancer Activity
- Novel derivatives of quinazolinone, structurally similar to the compound , have demonstrated promising antioxidant and anticancer activities against various cancer cell lines, suggesting their potential in oncological research and therapy (Tumosienė et al., 2020).
Catalytic Activities and Synthesis
- Studies on quinazoline-type ligands in the synthesis of mono- and dinuclear Ni(II) complexes revealed their importance in catalytic activities, particularly in olefin epoxidation. This highlights the compound's potential role in catalysis and industrial applications (Chai et al., 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-ethylphenol with ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate, followed by N-alkylation with 2-methoxybenzyl bromide and subsequent amidation with butanoyl chloride.", "Starting Materials": [ "2-amino-4-ethylphenol", "ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate", "2-methoxybenzyl bromide", "butanoyl chloride", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-ethylphenol with ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate in the presence of triethylamine and dimethylformamide to form 1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-one.", "Step 2: N-alkylation of the intermediate with 2-methoxybenzyl bromide in the presence of potassium carbonate and dimethylformamide to form 1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methoxybenzene.", "Step 3: Amidation of the intermediate with butanoyl chloride in the presence of triethylamine and dichloromethane to form 4-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide.", "Step 4: Purification of the final product by recrystallization from diethyl ether and drying under vacuum.", "Step 5: Characterization of the final product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS RN |
899914-84-2 |
Product Name |
4-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide |
Molecular Formula |
C30H32N4O5 |
Molecular Weight |
528.609 |
IUPAC Name |
4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C30H32N4O5/c1-3-21-14-16-23(17-15-21)32-28(36)20-34-25-11-6-5-10-24(25)29(37)33(30(34)38)18-8-13-27(35)31-19-22-9-4-7-12-26(22)39-2/h4-7,9-12,14-17H,3,8,13,18-20H2,1-2H3,(H,31,35)(H,32,36) |
InChI Key |
OZQUAUHSNPPUCC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CC=C4OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




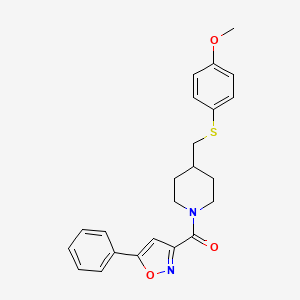
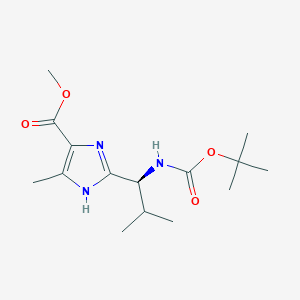
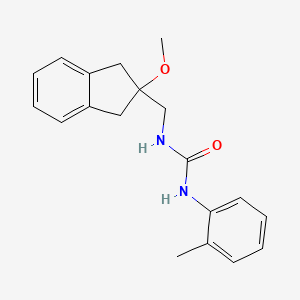
![N-(2,4-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2922263.png)
![3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2922265.png)
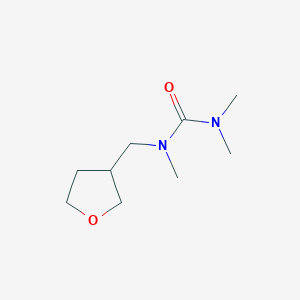
![N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2922268.png)
![3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate](/img/structure/B2922269.png)
![2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2922271.png)
![N-(2-methoxy-5-methylphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2922274.png)
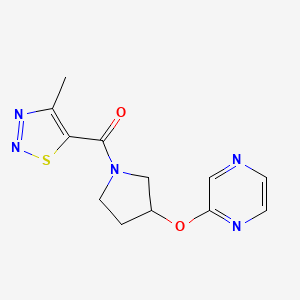
![1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea](/img/structure/B2922276.png)
